molecular formula C28H36N2O4 B265372 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265372
M. Wt: 464.6 g/mol
InChI Key: WLZYBZFBLFPJQA-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. This compound has shown promise in the treatment of various types of cancers, including lymphoma and leukemia.

Mechanism of Action

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one acts as a selective and potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various types of B-cell malignancies. By inhibiting BTK, 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one disrupts this pathway and induces apoptosis in cancer cells.
Biochemical and physiological effects:
5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent inhibitory effects on B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various types of cancer cells. In addition, 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have favorable pharmacokinetic properties and good oral bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its potent inhibitory effects on B-cell receptor signaling, which makes it a promising candidate for the treatment of various types of B-cell malignancies. In addition, 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has good oral bioavailability and favorable pharmacokinetic properties, which make it a suitable candidate for further development as a therapeutic agent.
One of the limitations of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity, which has been observed in preclinical studies. Further studies are needed to determine the optimal dosage and treatment regimen for this compound to minimize its toxicity while maximizing its therapeutic potential.

Future Directions

There are several future directions for the development of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the exploration of its potential synergistic effects with other therapeutic agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal patient population for this compound and to evaluate its long-term safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 4-tert-butylphenylboronic acid with 4-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 1,2-bis(diethylamino)ethane and 3-hydroxy-4-(trifluoromethyl)benzaldehyde. The final product is obtained through the reaction of the intermediate with ethyl chloroformate and sodium hydride.

Scientific Research Applications

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have potent inhibitory effects on B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

properties

Product Name

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O4/c1-7-29(8-2)17-18-30-24(19-9-13-21(14-10-19)28(3,4)5)23(26(32)27(30)33)25(31)20-11-15-22(34-6)16-12-20/h9-16,24,31H,7-8,17-18H2,1-6H3/b25-23+

InChI Key

WLZYBZFBLFPJQA-WJTDDFOZSA-N

Isomeric SMILES

CC[NH+](CC)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)[O-])C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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